molecular formula C16H13N3O2 B2664080 methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate CAS No. 1253527-97-7

methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate

Cat. No.: B2664080
CAS No.: 1253527-97-7
M. Wt: 279.299
InChI Key: WMXUMRKOBGMXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate is a compound that features a benzoate ester linked to an imidazole ring, which is further substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate typically involves the formation of the imidazole ring followed by the introduction of the pyridine and benzoate groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: Reduction reactions can target the pyridine moiety or the ester group, leading to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyridine moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound features a pyrrolo-pyridine moiety instead of the imidazole ring.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and boronic acid group, differing in structure and reactivity.

Uniqueness

Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate is unique due to the combination of the imidazole and pyridine rings, which confer distinct chemical properties and potential biological activities. This combination allows for versatile interactions with biological targets and the ability to participate in a wide range of chemical reactions .

Properties

IUPAC Name

methyl 4-(5-pyridin-2-yl-1H-imidazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-16(20)12-7-5-11(6-8-12)14-15(19-10-18-14)13-4-2-3-9-17-13/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXUMRKOBGMXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.